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molecular formula C11H14N2O2 B8310838 N-(5-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide

N-(5-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B8310838
M. Wt: 206.24 g/mol
InChI Key: BNBBZRDTCGSANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482341B2

Procedure details

A solution of N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (8.7 g, Kelly, Tetrahedron Lett., 32, 1991, 4263) in THF (200 mL) was cooled to −70° C. under an argon atmosphere and treated dropwise over 30 minutes with n-butyllithium (45.78 mL, 1.6 M in hexane, Acros). The mixture was stirred 1 h at −70° C. and then treated dropwise (over 10 minutes, at −70° C.) with a mixture of N,N-dimethylformamide (5.25 mL) in THF (5 mL), and stirring was continued for further 30 minutes. The reaction mixture was then poured into 2M aqueous KHCO3 (1.2 L), tert-butyl methyl ether (1.2 L) was added, and after stirring for 20 minutes, the layers were separated, the organic layer extracted twice with tert-butyl methyl ether (total volume 0.3 L). The combined organic layers were dried over sodium sulphate, filtered and evaporated in vacuo to give N-(5-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (7 g) as an yellow oil that was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.78 mL
Type
reactant
Reaction Step Two
Quantity
5.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
KHCO3
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.C([Li])CCC.CN(C)[CH:22]=[O:23].COC(C)(C)C>C1COCC1>[CH:22]([C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1)=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(C(C)(C)C)=O
Step Two
Name
Quantity
45.78 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
KHCO3
Quantity
1.2 L
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
reactant
Smiles
COC(C)(C)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise (over 10 minutes, at −70° C.)
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
after stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted twice with tert-butyl methyl ether (total volume 0.3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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